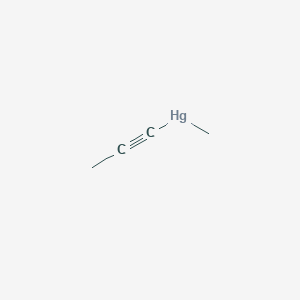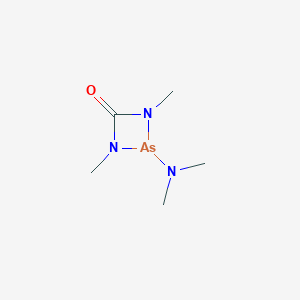
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of an anthranilic acid moiety, which is an aromatic acid with both acidic and basic functional groups, making it amphoteric
Méthodes De Préparation
The synthesis of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves multiple steps, starting with the preparation of anthranilic acid. Industrially, anthranilic acid is produced from phthalic anhydride through an amination process, followed by a Hofmann rearrangement . The specific synthetic route for the target compound involves the introduction of the p-methoxycarbonylaminophenylsulfonyl and hydrazino groups, followed by the oxalylation step. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Applications De Recherche Scientifique
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Anthranilic acid, N-(((p-methoxycarbonylaminophenylsulfonyl)hydrazino)oxalyl)- can be compared with other similar compounds, such as:
2-Aminobenzoic acid:
Sulfanilic acid: An aromatic sulfonic acid that shares structural similarities with the sulfonyl group in the target compound.
Oxalic acid derivatives: Compounds containing the oxalyl group, which is also present in the target compound.
Propriétés
Numéro CAS |
72117-59-0 |
|---|---|
Formule moléculaire |
C17H16N4O8S |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-[[2-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16N4O8S/c1-29-17(26)18-10-6-8-11(9-7-10)30(27,28)21-20-15(23)14(22)19-13-5-3-2-4-12(13)16(24)25/h2-9,21H,1H3,(H,18,26)(H,19,22)(H,20,23)(H,24,25) |
Clé InChI |
OMXASAGCULWQFB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


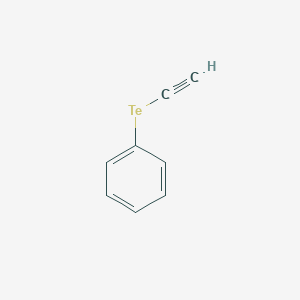
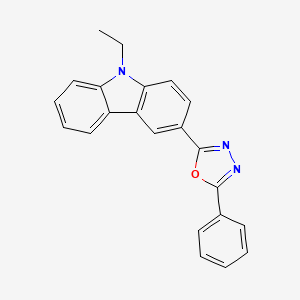
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)


![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

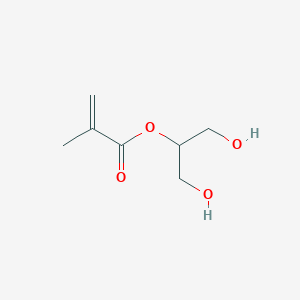


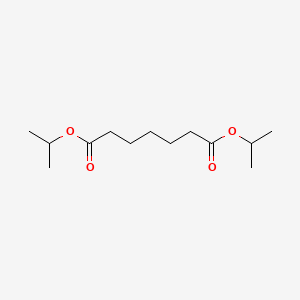
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
